Cas no 37839-24-0 ((2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate)
![(2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate structure](https://de.kuujia.com/scimg/cas/37839-24-0x500.png)
37839-24-0 structure
Produktname:(2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
(2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
- (2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]
- C 27
- Antibiotic C 27
- Rifamycin, 3-(4-(dicyclohexylmethyl)-1-piperidinyl)-
- 3-(4-(Dicyclohexylmethyl)-1-piperidinyl)rifamycin
- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[4-(Dicyclohexylmethyl)piperidin-1-yl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate
- C-27
- 37839-24-0
-
- Inchi: InChI=1S/C55H78N2O12/c1-29-17-16-18-30(2)54(65)56-44-45(57-26-23-38(24-27-57)40(36-19-12-10-13-20-36)37-21-14-11-15-22-37)50(63)41-42(49(44)62)48(61)34(6)52-43(41)53(64)55(8,69-52)67-28-25-39(66-9)31(3)51(68-35(7)58)33(5)47(60)32(4)46(29)59/h16-18,25,28-29,31-33,36-40,46-47,51,59-63H,10-15,19-24,26-27H2,1-9H3,(H,56,65)/b17-16+,28-25+,30-18-/t29-,31+,32+,33+,39-,46-,47+,51+,55-/m0/s1
- InChI-Schlüssel: MFKYMZPJPLASCH-UBTXCPQMSA-N
- Lächelt: CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCC(CC5)C(C6CCCCC6)C7CCCCC7)O)O)C
Berechnete Eigenschaften
- Genaue Masse: 958.55547593g/mol
- Monoisotopenmasse: 958.55547593g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 69
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1820
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 12.1
- Topologische Polaroberfläche: 205Ų
(2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate Verwandte Literatur
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
37839-24-0 ((2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate) Verwandte Produkte
- 6998-60-3(Rifogal)
- 7000-27-3(Methyl-β-D-Glucopyranoside hemihydrate)
- 1152510-74-1(3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)
- 65026-79-1(14-Bromodaunorubicin)
- 50549-24-1(5-(Trifluoromethyl)piperidin-2-one)
- 2059988-13-3(diethyl(4-fluoro-3-nitrophenyl)imino-lambda6-sulfanone)
- 64118-16-7(n-Butyl-3,3,4,4,4-d5 Alcohol)
- 1592983-59-9(4-bromo-7-chloro-6-methylquinoline)
- 2385764-68-9(1-(2-{(benzyloxy)carbonylamino}cyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1797793-47-5(5-bromo-N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}pyridine-3-carboxamide)
Empfohlene Lieferanten
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
